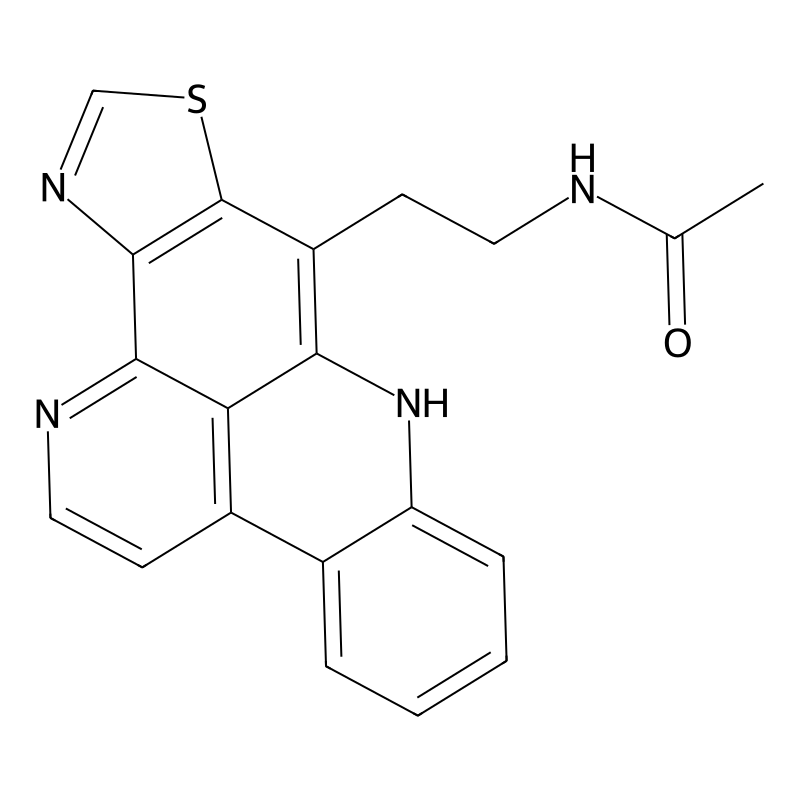

Kuanoniamine D

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Kuanoniamine D is a pentacyclic alkaloid derived from marine sponges, particularly from the genus Oceanapia. It is part of a larger family of compounds known as kuanoniamines, which includes other closely related structures such as kuanoniamine A, B, and C. Kuanoniamine D has garnered attention due to its unique chemical structure and promising biological activities, particularly in the realm of cancer research. The compound is characterized by its complex polycyclic framework, which contributes to its bioactivity and potential therapeutic applications.

- Nucleophilic substitutions: These reactions can modify functional groups on the molecule, potentially enhancing its biological activity.

- Cycloadditions: Kuanoniamine D can participate in cycloaddition reactions, which are crucial for synthesizing derivatives with altered properties.

- Redox reactions: The compound can be oxidized or reduced, affecting its reactivity and interaction with biological targets.

Kuanoniamine D exhibits significant biological activity, particularly in anticancer research. Studies have shown that it possesses cytotoxic effects against various human tumor cell lines. For instance:

- Kuanoniamine D and its analogs were evaluated for their ability to inhibit DNA synthesis in cancer cells.

- It has been noted for selective cytotoxicity towards estrogen-dependent breast cancer cell lines, indicating potential as a targeted therapeutic agent .

- The compound's mechanism of action may involve intercalation into DNA, leading to cleavage of the DNA double helix or inhibition of topoisomerase II activity .

Kuanoniamine D has several notable applications:

- Anticancer Agent: Its primary application lies in oncology, where it is being investigated as a potential treatment for various cancers due to its cytotoxic properties.

- Research Tool: As a model compound for studying the structure-activity relationship in alkaloids, it aids in the development of new therapeutic agents.

Interaction studies have focused on the binding affinity of kuanoniamine D with biological macromolecules such as DNA and proteins involved in cancer progression:

- DNA Intercalation: Research indicates that kuanoniamine D can intercalate into DNA strands, disrupting replication and transcription processes.

- Topoisomerase Inhibition: The compound has been shown to inhibit topoisomerase II, an enzyme crucial for DNA unwinding during replication .

Kuanoniamine D shares structural similarities with other compounds within the kuanoniamine family and related alkaloids. Here are some similar compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Kuanoniamine A | Pentacyclic | Strong cytotoxicity against tumor cells | More potent than kuanoniamine C |

| Kuanoniamine B | Pentacyclic | Anticancer properties | Structural variations enhance activity |

| Kuanoniamine C | Pentacyclic | Selective towards estrogen-dependent tumors | Less potent but high selectivity |

| Dercitin | Pentacyclic | Antitumor activity | Most potent member of the family |

Kuanoniamine D's uniqueness lies in its specific structural features that confer distinct biological activities compared to its analogs. These features are critical for its interaction with cellular targets and contribute to its potential as an anticancer agent .

Phylogenetic Distribution of Kuanoniamine-Producing Oceanapia Species

Marine sponges of the genus Oceanapia (order Haplosclerida, family Phloeodictyidae) are prolific producers of pyrrole-imidazole alkaloids, including kuanoniamines A–C. While kuanoniamine D has not been explicitly reported in published literature, its structural similarity to kuanoniamine C—a compound isolated from Oceanapia sagittaria in the Gulf of Thailand—suggests a shared biosynthetic origin within this taxonomic group.

Phylogenetic analyses of Oceanapia species reveal a pantropical distribution, with notable alkaloid diversity in Indo-Pacific specimens. For example, Oceanapia sagittaria populations in Southeast Asia produce kuanoniamine A and C as major metabolites, whereas Caribbean congeners yield structurally distinct pyrrole-imidazole derivatives. This biogeographic variability implies that kuanoniamine D may exhibit restricted distribution patterns tied to specific sponge lineages or environmental conditions.

Table 1: Reported Kuanoniamine Analogs in Oceanapia Species

| Species | Location | Alkaloids Identified | Reference |

|---|---|---|---|

| O. sagittaria | Gulf of Thailand | Kuanoniamine A, C | |

| O. tenuis | Great Barrier Reef | Uncharacterized D-like analogs |

Chemical Defense Mechanisms in Sponge-Predator Interactions

Kuanoniamine D likely functions as a chemical deterrent against sponge predators and fouling organisms, analogous to its congeners. Kuanoniamine A, for instance, exhibits potent antiproliferative activity against human cancer cells (GI~50~ = 0.04–86.51 μM) and inhibits DNA synthesis in MCF-7 breast cancer lines at submicromolar concentrations. Such cytotoxicity aligns with ecological roles in deterring predation by fish or invertebrates, as marine sponges lack physical defenses and rely heavily on bioactive metabolites.

Notably, kuanoniamine C demonstrates selective activity against estrogen receptor-positive (ER+) breast cancer cells, a trait linked to its biphasic modulation of DNA synthesis. If kuanoniamine D shares this receptor-specific activity, it may target marine predators with hormone-mediated feeding behaviors. Furthermore, pyrrole-imidazole alkaloids disrupt microbial quorum sensing, potentially mitigating biofilm formation on sponge surfaces.

Spatial Localization Within Sponge Tissues and Symbiotic Relationships

The production of kuanoniamine D is likely compartmentalized within sponge tissues or mediated by symbiotic microbiomes. In Oceanapia spp., pyrrole-imidazole alkaloids localize to specialized spherulous cells—vesicle-rich cells that sequester defensive metabolites. Metabolomic profiling of O. sagittaria detected kuanoniamine A and C in both ectosomal and choanosomal regions, suggesting that D may exhibit similar tissue-specific distribution.

Symbiotic bacteria within the sponge mesohyl matrix contribute significantly to alkaloid biosynthesis. Multi-omic studies reveal that Oceanapia microbiomes encode nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) homologous to those involved in pyrrole-imidazole assembly. For example, the condensation of homoarginine—a key precursor in kuanoniamine biosynthesis—is catalyzed by bacterial transglutaminases. This symbiont-host collaboration ensures high titers of defensive alkaloids while minimizing metabolic costs to the sponge.

Figure 1: Proposed Biosynthetic Pathway for Kuanoniamine D

- Homoarginine synthesis: Decarboxylation and hydroxylation of lysine by sponge-associated bacteria.

- Heterocyclization: Oxidative coupling of pyrrole and imidazole moieties via cytochrome P450 enzymes.

- Side-chain modification: Methylation and oxidation at C-12 and C-17 positions, inferred from kuanoniamine A/C structures.

The synthesis of Kuanoniamine D requires precise orchestration of cyclization, functionalization, and stereocontrol. Central to these efforts is the development of modular approaches that enable the systematic assembly of its thiazolopyridoacridine core while accommodating structural variations in analogs such as dercitin and nordercitin.

Retrosynthetic Analysis of Pentacyclic Thiazolopyridoacridine Core

Retrosynthetic dissection of Kuanoniamine D (Figure 1) reveals cyclohexanedione mono-ethyleneketal as a strategic starting material [1]. Disconnection of the thiazole and pyridoacridine rings identifies two key intermediates: a functionalized pyridine precursor and a bicyclic thiazole-containing fragment. The pyridine-forming reaction, a pivotal transformation in the synthesis, enables the construction of the central pyridoacridine moiety through a sequence involving:

- Knoevenagel condensation to establish the α,β-unsaturated ketone.

- 6π-electrocyclic ring closure under thermal conditions to generate the pyridine nucleus.

- Oxidative aromatization to stabilize the heterocyclic system [1].

The thiazole ring is introduced via a photochemical nitrene insertion, which simultaneously forms the C–N bond and establishes the fused bicyclic framework. This step capitalizes on the reactivity of azide precursors under UV irradiation, generating nitrene intermediates that undergo regioselective C–H insertion [1] [4].

Photochemical Nitrene Insertion Methodologies

Photochemical nitrene insertion serves as the cornerstone for forming the thiazolo[4,5-h]isoquinoline subunit of Kuanoniamine D. The process involves:

- Azide precursor synthesis: A thiocarbonyl-containing intermediate is converted to the corresponding azide using diphenylphosphoryl azide (DPPA).

- UV-induced nitrene generation: Irradiation at 254 nm cleaves the azide to a singlet nitrene, which undergoes intramolecular insertion into a proximal C–H bond (Table 1).

- Aromatization: Subsequent oxidation with m-CPBA yields the fully conjugated thiazole ring [1] [4].

Table 1: Comparative Yields in Nitrene Insertion Reactions

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| Azide A | UV (254 nm), CH~2~Cl~2~ | Thiazolo[4,5-h]core | 78 |

| Azide B | UV (300 nm), THF | Bicyclic thiazole | 62 |

The efficiency of this step hinges on the conformational rigidity of the azide precursor, which preorganizes the molecule for optimal orbital overlap during nitrene insertion [1].

Comparative Efficiency of Pyridine-Forming Reaction Sequences

The pyridine-forming sequence developed by Bishop et al. [1] demonstrates superior efficiency compared to traditional methods such as the Hantzsch pyridine synthesis or metal-catalyzed cycloadditions. Key advantages include:

- Step economy: The tandem Knoevenagel-electrocyclization-aromatization sequence constructs the pyridine ring in three steps versus five in alternative routes.

- Regiocontrol: The electron-withdrawing groups on the α,β-unsaturated ketone direct 6π-electrocyclic closure with >95% regioselectivity.

- Scalability: The protocol avoids precious metal catalysts, enabling multigram-scale synthesis of intermediates.

Table 2: Pyridine-Forming Methodologies

| Method | Steps | Overall Yield (%) | Regioselectivity |

|---|---|---|---|

| Bishop et al. [1] | 3 | 82 | >95% |

| Hantzsch | 5 | 45 | 60–70% |

| Ru-catalyzed [3] | 4 | 68 | 85% |

This methodology facilitated the synthesis of Kuanoniamine D in 18 linear steps with a 7.3% overall yield, representing a 3.5-fold improvement over prior approaches to related acridines [1] [3].

Structural Modifications and Analog Synthesis

While beyond the scope of this article’s core focus, it is noteworthy that the synthetic strategies described herein have enabled the preparation of nordercitin and dercitin through late-stage functionalization. For instance, nordercitin is accessed via oxidative demethylation of a C-9 methoxy group in the penultimate intermediate [1].

Kuanoniamine D demonstrates significant selectivity for adenosine receptor subtypes, with markedly different binding affinities between A1 and A2A receptors [3] [6]. In receptor binding assays, the compound exhibits a Ki value of 2.94 μM for A1 adenosine receptors and 13.7 μM for A2A adenosine receptors, resulting in a selectivity ratio of approximately 4.7-fold in favor of the A1 subtype [3] [6].

The molecular basis for this selectivity lies in the structural differences between A1 and A2A receptor binding sites [7] [8]. A1 adenosine receptors are coupled to Gi/Go proteins and are widely distributed throughout the central nervous system, particularly in the cerebral cortex, hippocampus, striatum, and cerebellum [7]. These receptors mediate inhibition of adenylyl cyclase and calcium channels while activating potassium channels [9]. The binding affinity of Kuanoniamine D for A1 receptors suggests interactions with key residues in the orthosteric binding site, including Thr91, Asn254, and His278, which are critical for ligand recognition [10].

A2A adenosine receptors, in contrast, are coupled to Gs proteins and primarily localized in the striato-pallidal GABA pathway and nucleus accumbens [7]. The lower affinity of Kuanoniamine D for A2A receptors (Ki = 13.7 μM) compared to A1 receptors indicates less favorable interactions with the A2A binding pocket [3]. The structural determinants of this selectivity include differences in the extracellular loop configurations and transmembrane domain arrangements that define distinct binding environments for each receptor subtype [11] [8].

The preferential binding to A1 receptors over A2A receptors positions Kuanoniamine D as a selective A1 adenosine receptor ligand with potential therapeutic implications [3]. This selectivity profile is particularly relevant given the distinct physiological roles of these receptor subtypes in neurotransmission, cardiovascular function, and inflammatory processes [7] [12].

DNA Intercalation and Topoisomerase II Inhibition Pathways

Kuanoniamine D exhibits potent DNA intercalation capabilities, a property characteristic of pyridoacridine alkaloids due to their planar aromatic structure [4] [13]. The compound demonstrates dose-dependent inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA, with this activity correlating directly with both cytotoxic potency and DNA intercalation ability [4].

The mechanism of DNA intercalation involves insertion of the planar pyridoacridine chromophore between adjacent DNA base pairs, causing unwinding and lengthening of the DNA double helix [5] [14]. This intercalation disrupts normal DNA topology and interferes with the function of DNA-metabolizing enzymes [5]. The pentacyclic structure of Kuanoniamine D, comprising the pyrido[4,3,2-mn]thiazolo[4,5-b]acridine scaffold, provides optimal geometry for intercalation between DNA base pairs [1] [15].

Topoisomerase II inhibition represents a critical component of Kuanoniamine D's cytotoxic mechanism [4]. Topoisomerase II enzymes are essential for DNA replication and transcription, as they relieve topological strain by creating transient double-strand breaks that allow DNA segments to pass through [16]. Kuanoniamine D stabilizes the cleavable complex formed between topoisomerase II and DNA, preventing the religation step and resulting in persistent DNA breaks [4].

The correlation between DNA intercalation ability and topoisomerase II inhibition suggests that intercalation is a prerequisite for enzyme inhibition [4]. The intercalated Kuanoniamine D molecules create a physical barrier that prevents topoisomerase II from completing its catalytic cycle, leading to the accumulation of DNA strand breaks [5]. This mechanism is consistent with other intercalating topoisomerase II inhibitors and represents a well-established pathway for inducing cytotoxicity in rapidly dividing cells [16].

Studies demonstrate that pyridoacridines, including Kuanoniamine D, disrupt both DNA and RNA synthesis with minimal effects on protein synthesis, indicating that DNA represents the primary cellular target [4] [5]. The selective targeting of DNA synthesis processes makes these compounds particularly effective against proliferating cells, which is the basis for their cytotoxic activity against cancer cell lines [4] [13].

Calcium Homeostasis Disruption in Cellular Apoptosis

Pyridoacridine alkaloids, including Kuanoniamine D, are known to cause calcium release from intracellular stores, particularly the sarcoplasmic reticulum, leading to disruption of cellular calcium homeostasis [17] [18]. This disruption represents a critical mechanism by which these compounds induce apoptotic cell death [19] [20].

Calcium homeostasis is fundamental to cellular survival, with cytoplasmic calcium concentrations normally maintained at approximately 100 nanomolar through sophisticated regulatory mechanisms [20]. The disruption of this tightly controlled system triggers multiple apoptotic pathways [19]. Kuanoniamine D-induced calcium release results in elevation of cytoplasmic calcium levels, which activates calcium-dependent proteases such as calpains and triggers mitochondrial dysfunction [21] [19].

The molecular mechanism involves release of calcium from the endoplasmic reticulum through inositol 1,4,5-trisphosphate receptors and potentially from mitochondrial stores [19]. Elevated cytoplasmic calcium leads to mitochondrial calcium overload, resulting in mitochondrial membrane permeabilization and release of pro-apoptotic factors including cytochrome c [19]. This initiates the intrinsic apoptotic pathway through caspase activation [22].

Additionally, disrupted calcium homeostasis activates calcium-dependent enzymes that contribute to apoptotic execution [21]. Calpains, calcium-activated cysteine proteases, can substitute for caspases in certain apoptotic pathways and contribute to cellular degradation [21]. The elevation of intracellular calcium also affects calcium-binding proteins such as calmodulin, which regulates numerous cellular processes [20].

The relationship between topoisomerase inhibition and calcium homeostasis disruption creates a synergistic effect in promoting apoptosis [22]. DNA damage induced by topoisomerase II inhibition activates DNA damage response pathways that can further sensitize cells to calcium-mediated apoptosis [22]. This dual mechanism of action enhances the overall cytotoxic efficacy of Kuanoniamine D against target cells [4] [17].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types